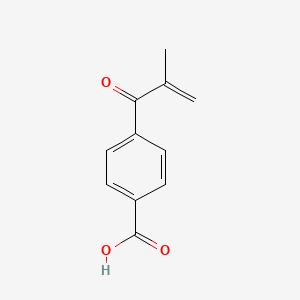
4-Methacryloxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methacryloxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 271612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-Methacryloxybenzoic acid, and how do reaction parameters affect intermediate stability?
- Answer: this compound is typically synthesized via esterification or protection/deprotection strategies. For example, methacryloyl chloride can react with 4-hydroxybenzoic acid under controlled pH (8–10) in anhydrous solvents like THF. Catalysts such as DMAP (4-dimethylaminopyridine) improve yield by facilitating acylation. Intermediate stability is influenced by temperature (maintained below 0°C to prevent polymerization) and moisture control. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Answer:
- NMR: ¹H NMR confirms the methacrylate group (δ 5.6–6.2 ppm for vinyl protons) and benzoic acid moiety (δ 8.0–8.3 ppm for aromatic protons). ¹³C NMR identifies carbonyl carbons (δ 167–170 ppm).
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by peak area).
- MS: ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 207.2 .
Q. What are the key considerations for ensuring the stability of this compound during storage and experimental handling?
- Answer: Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption. Use anhydrous solvents (e.g., THF, DMF) during reactions to avoid hydrolysis of the methacrylate group. Stability tests via accelerated aging (40°C/75% RH for 14 days) can predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound derivatives across different studies?
- Answer: Conduct a systematic review (Cochrane guidelines) to aggregate data, followed by meta-analysis. Quantify heterogeneity using I² (proportion of total variation due to between-study variance) and H (ratio of observed to expected heterogeneity). For I² > 50%, apply random-effects models to account for variability in biological assays (e.g., enzyme inhibition IC₅₀ values) .
Q. What experimental strategies optimize the copolymerization efficiency of this compound in polymer matrices?
- Answer:
- Design of Experiments (DOE): Vary initiator (AIBN) concentration (0.1–1.0 mol%), monomer ratio (1:1 to 1:3 vs. styrene), and temperature (60–80°C).
- Analytical Tools: Gel permeation chromatography (GPC) determines molecular weight (Đ < 1.5), while DSC measures glass transition temperature (Tg) shifts due to crosslinking .
Q. How to design a kinetic study to elucidate the degradation pathways of this compound under physiological conditions?
- Answer:
- Conditions: Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline.
- Sampling: Collect aliquots at 0, 24, 48, and 72 hours for HPLC-MS analysis.
- Pathway Identification: Detect degradation products (e.g., 4-hydroxybenzoic acid via ester hydrolysis) and calculate rate constants (k) using first-order kinetics .
Q. Notes
Propriétés
Numéro CAS |
10324-17-1 |
|---|---|
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
4-(2-methylprop-2-enoyl)benzoic acid |
InChI |
InChI=1S/C11H10O3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-6H,1H2,2H3,(H,13,14) |
Clé InChI |
CYFKQTJUFVBKMU-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CC(=C)C(=O)C1=CC=C(C=C1)C(=O)O |
Key on ui other cas no. |
10324-17-1 |
Synonymes |
4-methacryloxybenzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















